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Cat. No.: B12397818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro assessment

of DuP 105, a synthetic oxazolidinone, against Mycobacterium tuberculosis (Mtb). The

protocols outlined below are based on established methodologies for anti-tuberculosis drug

screening and are intended to guide researchers in determining the compound's potency,

selectivity, and mechanism of action.

Introduction
Tuberculosis remains a significant global health threat, exacerbated by the emergence of

multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. This

necessitates the discovery and development of novel anti-tubercular agents with unique

mechanisms of action. DuP 105 belongs to the oxazolidinone class of antibiotics, which are

known to inhibit bacterial protein synthesis.[1][2] While data on other oxazolidinones like

linezolid have shown promising activity against Mtb, specific data for DuP 105 is not widely

available.[3][4][5][6][7][8] These protocols provide a roadmap for the systematic evaluation of

DuP 105.
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Quantitative data from the following experiments should be recorded and summarized in the

tables below for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of DuP 105 against M. tuberculosis

M. tuberculosis Strain DuP 105 MIC (µg/mL)
Reference Drug MIC
(µg/mL) (e.g., Isoniazid)

H37Rv (ATCC 27294)

MDR Clinical Isolate 1

XDR Clinical Isolate 1

Table 2: Cytotoxicity of DuP 105 against Mammalian Cell Lines

Cell Line DuP 105 CC50 (µg/mL)
Positive Control CC50
(µg/mL) (e.g., Doxorubicin)

THP-1 (Human Monocytic)

RAW 264.7 (Murine

Macrophage)

Vero (Kidney Epithelial)

Table 3: Selectivity Index (SI) of DuP 105

M.
tuberculosis
Strain

Cell Line CC50 (µg/mL) MIC (µg/mL)
Selectivity
Index (SI =
CC50/MIC)

H37Rv THP-1

H37Rv RAW 264.7

H37Rv Vero
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Determination of Minimum Inhibitory Concentration
(MIC)
This protocol utilizes the Microplate Alamar Blue Assay (MABA) to determine the MIC of DuP

105 against M. tuberculosis.[4][9]

Materials:

Mycobacterium tuberculosis strains (e.g., H37Rv)

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-

Catalase), and 0.05% Tween 80

DuP 105 stock solution (in DMSO)

Reference anti-tubercular drug (e.g., Isoniazid)

Alamar Blue reagent

Sterile 96-well microplates

Plate reader

Procedure:

Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh

7H9 broth.

Prepare serial two-fold dilutions of DuP 105 and the reference drug in the 96-well plate. The

final concentration range should be sufficient to determine the MIC (e.g., 0.06 to 64 µg/mL).

Add 100 µL of the diluted bacterial suspension to each well containing the test compounds.

Include a drug-free well as a growth control and a well with media only as a sterile control.

Seal the plates and incubate at 37°C for 5-7 days.
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After incubation, add 20 µL of Alamar Blue solution to each well and re-incubate for 24 hours.

Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink

color indicates bacterial growth.

The MIC is defined as the lowest concentration of the compound that prevents the color

change from blue to pink.[10][11][12]

Cytotoxicity Assay
This protocol uses the MTT assay to assess the cytotoxicity of DuP 105 against a mammalian

cell line (e.g., THP-1).[13]

Materials:

THP-1 human monocytic cell line

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

DuP 105 stock solution (in DMSO)

Positive control for cytotoxicity (e.g., Doxorubicin)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Sterile 96-well microplates

Plate reader

Procedure:

Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24

hours at 37°C in a 5% CO2 incubator.

Add serial dilutions of DuP 105 and the positive control to the wells.
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Include a solvent control (DMSO) and an untreated cell control.

Incubate the plate for 48-72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours.

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the

compound that reduces cell viability by 50%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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